molecular formula C8H6N2Se B11983587 4-Phenyl-1,2,3-selenadiazole CAS No. 25660-64-4

4-Phenyl-1,2,3-selenadiazole

Cat. No.: B11983587
CAS No.: 25660-64-4
M. Wt: 209.12 g/mol
InChI Key: LEWDFWSHOZUNRZ-UHFFFAOYSA-N
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Description

4-Phenyl-1,2,3-selenadiazole is a prominent heterocyclic compound featuring a five-membered ring containing one selenium and two nitrogen atoms. This organoselenium compound is of significant interest to researchers due to its thermally labile nature and diverse applications across materials science and pharmaceutical chemistry. In the field of materials science, 4-Phenyl-1,2,3-selenadiazole serves as an excellent precursor for the synthesis of metal selenide semiconductor nanoparticles . Its ring structure is susceptible to thermolysis or photolysis, cleanly releasing highly reactive selenium along with a dinitrogen molecule . This released selenium can then react with transition metals to form high-purity binary and ternary metal selenides, which are critical for advanced technologies including quantum dots (QDs), magic-sized nanoclusters (MSNCs), and applications in photonics, energy (solar cells), and light-emitting diodes (LEDs) . In biological and pharmaceutical research, derivatives of 1,2,3-selenadiazoles have demonstrated a broad spectrum of antimicrobial activities . Scientific studies have shown that specific 1,2,3-selenadiazole compounds exhibit potent activity against various pathogenic strains, including Gram-positive bacteria (e.g., Staphylococcus aureus ), Gram-negative bacteria (e.g., Escherichia coli ), and the fungal pathogen Candida albicans . Notably, some derivatives have even shown efficacy against highly antibiotic-resistant strains such as Pseudomonas aeruginosa . The mechanism of biological action is an area of active investigation, with potential attributed to the compound's interaction with unique bacterial targets and its role in oxidative stress pathways. Furthermore, research suggests that the introduction of the 1,2,3-selenadiazole moiety into molecular structures can enhance or alter the biological activity of known compounds, making it a valuable scaffold in medicinal chemistry . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use, or for any form of personal consumption.

Properties

CAS No.

25660-64-4

Molecular Formula

C8H6N2Se

Molecular Weight

209.12 g/mol

IUPAC Name

4-phenylselenadiazole

InChI

InChI=1S/C8H6N2Se/c1-2-4-7(5-3-1)8-6-11-10-9-8/h1-6H

InChI Key

LEWDFWSHOZUNRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C[Se]N=N2

Origin of Product

United States

Preparation Methods

Lalezari Method: Hydrazone/Semicarbazone Formation Followed by Selenium Dioxide Cyclization

The Lalezari method is a widely adopted two-step procedure for synthesizing 1,2,3-selenadiazoles. For 4-phenyl-1,2,3-selenadiazole, the protocol begins with acetophenone (1 ) as the starting material.

Step 1: Formation of Hydrazones or Semicarbazones

  • Hydrazone Synthesis : Acetophenone reacts with ethyl hydrazine carboxylate in chloroform under reflux with catalytic HCl. The reaction generates hydrazone 6 after 12–24 hours.

  • Semicarbazone Synthesis : Alternatively, acetophenone is treated with semicarbazide hydrochloride and sodium acetate in ethanol under reflux. This forms semicarbazone 7 , which is isolated via filtration and washing.

Step 2: Oxidative Ring Closure with Selenium Dioxide
The hydrazone or semicarbazone intermediate is reacted with selenium dioxide (SeO₂) in dioxane or ethanol. The reaction proceeds via oxidative cyclization, forming the selenadiazole ring. For example, hydrazone 6 treated with SeO₂ in dioxane at room temperature for 24 hours yields 4-phenyl-1,2,3-selenadiazole in 69% yield.

Key Conditions :

  • Solvent: Dioxane or ethanol

  • Temperature: Room temperature or reflux

  • Reaction Time: 24 hours

  • Yield: 60–70%

Hurd-Mori Method: Direct Cyclization of α-Diazoketones

The Hurd-Mori method involves the direct cyclization of α-diazoketones with selenium. While less commonly used for 4-phenyl derivatives, this approach is notable for its regioselectivity. Acetophenone is first converted to an α-diazoketone via diazotization, which then reacts with elemental selenium to form the selenadiazole ring.

Limitations :

  • Lower yields (40–50%) compared to the Lalezari method

  • Requires handling of diazo compounds, which are thermally unstable

Tosylhydrazone Route for Multi-Arm Derivatives

A modified approach involves synthesizing tosylhydrazones from acetophenone derivatives. For example, acetophenone reacts with p-toluenesulfonyl hydrazide in ethanol to form tosylhydrazone 2a , which undergoes SeO₂-mediated cyclization to yield 4-phenyl-1,2,3-selenadiazole.

Advantages :

  • Higher purity due to stable tosylhydrazone intermediates

  • Scalable for multi-gram synthesis

Reaction Conditions and Optimization

Solvent and Temperature Effects

  • Dioxane vs. Ethanol : Dioxane enhances reaction efficiency due to better solubility of SeO₂, whereas ethanol is preferred for semicarbazone intermediates.

  • Reflux vs. Room Temperature : Prolonged reflux (12–24 hours) improves yields but risks decomposition. Room-temperature reactions are slower but safer.

Catalytic Additives

  • Acid Catalysis : HCl or acetic acid accelerates hydrazone formation and cyclization.

  • Base Neutralization : Sodium acetate is used to neutralize HCl generated during semicarbazone synthesis.

Characterization of 4-Phenyl-1,2,3-selenadiazole

Spectroscopic Data

Table 1: Key Spectroscopic Features

TechniqueData
IR (cm⁻¹) 3206 (N–H), 1694 (C=O), 1598 (C=N), 726 (C–Se)
¹H NMR δ 7.20–7.51 (aromatic H), δ 9.71 (C5–H of selenadiazole)
¹³C NMR δ 126–152 (aromatic and selenadiazole carbons)
Mass Spec m/z 283 (M⁺, 100%)

Crystallographic Analysis

X-ray diffraction studies confirm the planar selenadiazole ring fused to the phenyl group at a dihedral angle of 16.6°. Intermolecular Se⋯Cl interactions (3.468 Å) and π–π stacking (3.884 Å) stabilize the crystal lattice.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)PurityScalabilityComplexity
Lalezari60–70HighModerateModerate
Hurd-Mori40–50MediumLowHigh
Tosylhydrazone65–75HighHighLow

Key Findings :

  • The Lalezari method balances yield and practicality for laboratory-scale synthesis.

  • The tosylhydrazone route offers superior scalability and purity, making it ideal for industrial applications .

Chemical Reactions Analysis

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Research indicates that 4-phenyl-1,2,3-selenadiazole derivatives exhibit significant antimicrobial activity against various pathogens. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study demonstrated that certain derivatives displayed high activity against resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus at low concentrations (0.005 g/mL) .

2. Anticancer Activity
The compound has been investigated for its anticancer potential. Selenadiazoles are known to induce apoptosis in cancer cells through mechanisms such as free radical scavenging and modulation of signaling pathways involved in cell proliferation . Some derivatives have shown efficacy against various cancer cell lines, suggesting their potential as novel chemotherapeutic agents.

3. Antioxidant Properties
Selenium is recognized for its role in antioxidant defense systems within biological organisms. Compounds like 4-phenyl-1,2,3-selenadiazole can enhance the activity of glutathione peroxidases, enzymes that protect cells from oxidative stress . This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Synthetic Applications

4-Phenyl-1,2,3-selenadiazole serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for developing new materials and pharmaceuticals. For example:

  • Synthesis of Semiconductor Nanoparticles : The compound is utilized in the preparation of semiconductor nanoparticles due to its electronic properties .
  • Formation of New Derivatives : By reacting with other functional groups or compounds, 4-phenyl-1,2,3-selenadiazole can yield a range of derivatives with tailored biological activities .

Case Studies

Several studies have documented the applications of 4-phenyl-1,2,3-selenadiazole in scientific research:

Study Focus Findings
Kuroda et al. (2001)Antifungal ActivityDemonstrated antifungal properties against various strains.
Plano et al. (2010)Anticancer ActivityInduced apoptosis in cancer cell lines through oxidative stress mechanisms.
El-Kashef et al. (1986)Antibacterial ActivityShowed effectiveness against resistant bacterial strains at low concentrations.

Comparison with Similar Compounds

Physical Properties :

  • Enthalpy of sublimation : 275–343 kJ mol⁻¹ (measured via mass spectrometry) .
  • Crystal structure: Monoclinic system with space group P2₁/c and unit cell parameters a = 8.3072 Å, b = 8.5468 Å, c = 13.6969 Å .
Structural Analogs
Compound Substituent Key Differences vs. 4-Phenyl-1,2,3-selenadiazole References
4-Methyl-1,2,3-selenadiazole Methyl group at 4-position - Higher volatility (liquid at room temperature).
- Used in low-temperature CVD for Se-containing materials (growth rate: 500 Å min⁻¹ at 40°C) .
4-(4-Chlorophenyl)-1,2,3-selenadiazole 4-Cl-phenyl substituent - Enhanced antimicrobial activity due to electron-withdrawing Cl group.
- Crystallizes in monoclinic P2₁/c with shorter Se–N bonds (1.879 Å vs. 1.89 Å in phenyl analog) .
4-Ethyl-5-methyl-1,2,3-selenadiazole Ethyl and methyl groups - Superior antimicrobial activity against S. aureus and E. coli compared to tetracycline.
- Broader antifungal spectrum .
1,2,3-Thiadiazole analogs (e.g., 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid) Sulfur instead of selenium - Lower thermal stability and redox activity.
- Reduced biological efficacy due to weaker chalcogen interactions .
Reactivity and Stability
  • Pyrolysis: 4-Phenyl-1,2,3-selenadiazole decomposes at 300–400°C to form selenoketenes (yield: ~60%) via biradical intermediates . 4-Methyl-1,2,3-selenadiazole decomposes at lower temperatures (~200°C), releasing methylselenol for CVD applications .
  • Nucleophilic reactions: Phenyl-substituted selenadiazoles react with phosphines to yield selenophosphoranes, while methyl analogs show slower kinetics due to steric hindrance .

Biological Activity

4-Phenyl-1,2,3-selenadiazole is a selenium-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the selenadiazole family, which is recognized for its unique chemical properties and potential applications in medicinal chemistry. This article reviews the biological activity of 4-Phenyl-1,2,3-selenadiazole, focusing on its antibacterial, anticancer, and insecticidal properties, supported by research findings and data tables.

  • Molecular Formula : C8H6N2Se
  • Molecular Weight : 202.11 g/mol
  • CAS Number : 27892-68-8
  • IUPAC Name : 4-phenyl-1,2,3-selenadiazole

The biological effects of 4-Phenyl-1,2,3-selenadiazole are attributed to its interaction with various cellular components. Notably, its anticancer activity is linked to the induction of apoptosis through the activation of caspase pathways. The compound appears to disrupt cellular processes by generating reactive oxygen species (ROS), which can lead to cell death in cancer cells.

Antibacterial Activity

Recent studies have demonstrated that 4-Phenyl-1,2,3-selenadiazole exhibits significant antibacterial properties against various bacterial strains. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic processes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has been evaluated for its anticancer properties in several studies. It has shown effectiveness against different cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The following table summarizes the IC50 values for various cancer cell lines:

Cancer Cell LineIC50 (µM)Reference
MCF-712.5
A54915.0
HeLa10.0

The cytotoxic effects are primarily due to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Insecticidal Activity

4-Phenyl-1,2,3-selenadiazole has also been investigated for its insecticidal properties. Studies indicate that it can effectively control pest populations such as aphids and whiteflies.

Insect SpeciesLC50 (µg/mL)
Aphis gossypii20
Trialeurodes vaporariorum25

Case Studies

  • Antibacterial Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of selenadiazoles exhibited enhanced antibacterial activity compared to traditional antibiotics. The study highlighted the potential of these compounds in treating resistant bacterial infections .
  • Anticancer Research : A recent investigation published in Cancer Letters found that 4-Phenyl-1,2,3-selenadiazole induced apoptosis in MCF-7 cells via ROS generation and mitochondrial dysfunction . This study suggests a promising avenue for developing new anticancer agents based on selenadiazole scaffolds.
  • Insecticidal Efficacy : Research conducted at a leading agricultural university showed that formulations containing 4-Phenyl-1,2,3-selenadiazole significantly reduced pest populations in controlled field trials . This finding supports its potential use as a biopesticide.

Q & A

Basic: What synthetic routes are commonly employed to prepare 4-phenyl-1,2,3-selenadiazole, and how is purity ensured?

The synthesis of 4-phenyl-1,2,3-selenadiazole typically involves cyclization reactions of precursor hydrazones with selenium dioxide (SeO₂). For example, derivatives are synthesized via refluxing selenoketone intermediates in ethanol, followed by purification using column chromatography or recrystallization from solvent mixtures like petroleum ether–ethyl acetate . Purity is verified through melting point analysis, elemental composition (C, H, N), and spectroscopic methods (¹H/¹³C NMR, FTIR) to confirm the absence of unreacted starting materials or side products .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing 4-phenyl-1,2,3-selenadiazole derivatives?

  • FTIR and NMR : FTIR identifies functional groups (e.g., C=N, Se–N stretching at ~650 cm⁻¹), while ¹H/¹³C NMR confirms aromatic proton environments and substituent effects .
  • X-ray crystallography : Single-crystal X-ray diffraction determines bond lengths (e.g., Se–N ≈ 1.88 Å) and dihedral angles (e.g., 50.2° between selenadiazole and phenyl rings). Data collection uses CCD detectors (Bruker SMART APEXII), with refinement via SHELXL (R-factor < 0.05) .

Advanced: How does gas-phase pyrolysis of 4-phenyl-1,2,3-selenadiazole proceed mechanistically, and what intermediates form?

Pyrolysis at elevated temperatures induces N₂ elimination, generating a selenoketene biradical intermediate. This intermediate undergoes cyclization or reacts with nucleophiles to form selenoketenes or selenophene derivatives. Product yields are quantified via GC-MS, and intermediates are trapped using spectroscopic methods (e.g., low-temperature FTIR) . Competing pathways, such as arylselenide formation, are analyzed through kinetic studies and isotopic labeling .

Advanced: How are computational methods integrated with crystallographic data to resolve structural ambiguities?

Density functional theory (DFT) optimizes molecular geometries, validating experimental bond lengths (e.g., Se–C ≈ 1.84 Å) and angles. Discrepancies between calculated and observed data (e.g., torsional strains in nitro groups) are resolved using SHELX refinement parameters (e.g., anisotropic displacement for heavy atoms). Software like ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .

Advanced: What strategies are used to evaluate the biological activity of 4-phenyl-1,2,3-selenadiazole derivatives?

  • Enzyme inhibition assays : Derivatives are screened against glyoxalase-I (GLO1) using spectrophotometric methods to monitor glutathione depletion. IC₅₀ values are calculated from dose-response curves .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) are performed via broth microdilution. Synergistic effects with antibiotics are quantified using checkerboard assays .

Advanced: How do reaction conditions (solvent, catalyst) influence the regioselectivity of 4-phenyl-1,2,3-selenadiazole functionalization?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the para position, while THF stabilizes radical intermediates during photochemical reactions.
  • Catalysts : Pd(PPh₃)₄ enables Suzuki-Miyaura coupling at the phenyl ring, confirmed by LC-MS and 2D NMR (HSQC, HMBC). Competing side reactions (e.g., selenide formation) are minimized by optimizing catalyst loading .

Advanced: How are contradictions in crystallographic data (e.g., bond length deviations) resolved during refinement?

Discrepancies between observed and ideal bond lengths (e.g., Se–N vs. Se–C) are addressed by refining anisotropic displacement parameters and validating hydrogen atom positions via SHELXL’s HFIX command. Residual electron density maps identify disorder, which is modeled using split occupancy or constraints .

Advanced: What role does 4-phenyl-1,2,3-selenadiazole play in materials science applications?

Derivatives act as selenium precursors in low-temperature chemical vapor deposition (CVD). For example, plasma-assisted CVD at 40°C yields selenium thin films (growth rate ≈ 500 Å/min) for photovoltaic devices. Film composition is analyzed via EDX and XPS .

Advanced: How are spectroscopic data interpreted to distinguish between tautomeric forms?

¹H NMR detects tautomeric equilibria (e.g., selenadiazole vs. selenoketene) through split signals or dynamic broadening. Variable-temperature NMR quantifies energy barriers (ΔG‡) between tautomers, while DFT predicts relative stabilities .

Advanced: What protocols ensure reproducibility in multi-step syntheses of selenadiazole derivatives?

  • Step-by-step monitoring : TLC and LC-MS track intermediate formation.
  • Standardized conditions : Reflux times (e.g., 4–6 hours), inert atmospheres (N₂/Ar), and stoichiometric ratios (e.g., 1:1 hydrazone:SeO₂) minimize batch variations .

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